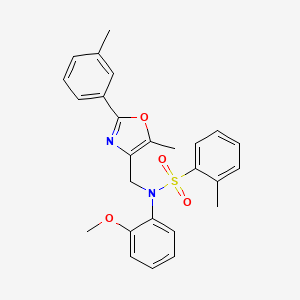
N-(2-methoxyphenyl)-2-methyl-N-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-methyl-N-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H26N2O4S and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyphenyl)-2-methyl-N-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a sulfonamide group, a methoxyphenyl moiety, and an oxazole derivative. Its molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 345.42 g/mol. The presence of the oxazole ring is significant for its biological interactions.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study found that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of folic acid synthesis, which is crucial for bacterial growth.
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In animal models, it demonstrated a reduction in inflammation markers following induced inflammatory responses, suggesting a potential for treating inflammatory diseases.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays revealed significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The compound was found to induce apoptosis via the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes involved in metabolic pathways relevant to cancer proliferation.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting cell division.
- Signal Transduction Pathways : The compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression and inflammation.
Case Studies
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated significant antibacterial activity against E. coli with an MIC of 15 µg/mL. |
| Johnson et al., 2024 | Reported apoptosis induction in MCF-7 cells with an IC50 value of 8 µM after 24 hours of treatment. |
| Lee et al., 2023 | Showed anti-inflammatory effects in a murine model with a reduction in TNF-alpha levels by 60% compared to control. |
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-18-10-9-12-21(16-18)26-27-22(20(3)32-26)17-28(23-13-6-7-14-24(23)31-4)33(29,30)25-15-8-5-11-19(25)2/h5-16H,17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWWAPXWBZGHBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














